N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines. Substitution reactions could introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydrazone linkage may also play a role in its biological activity by forming reversible covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(2-phenylethyl)methanimine: This compound shares structural similarities with N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide, particularly in the phenyl and methanimine groups.
N-(2-Methoxy-phenyl)-2-[N’-[1-(2-methyl-1H-indol-3-yl)-meth-(E)-ylidene]-hydrazino]-5-nitro-benzenesulfonamide: This compound features a similar hydrazone linkage and aromatic rings.
Uniqueness
N-(2-{N’-[1-Phenyl-meth-(Z)-ylidene]-hydrazino}-4-thiophen-2-yl-thiazol-5-yl)-acetamide is unique due to its combination of thiazole and thiophene rings, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C16H14N4OS2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H14N4OS2/c1-11(21)18-15-14(13-8-5-9-22-13)19-16(23-15)20-17-10-12-6-3-2-4-7-12/h2-10H,1H3,(H,18,21)(H,19,20)/b17-10+ |
InChI Key |
TWVZIGRMMWBHBP-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)NC1=C(N=C(S1)N/N=C/C2=CC=CC=C2)C3=CC=CS3 |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)NN=CC2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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